1-Benzhydryl-3-(4-fluorophenylthio)azetidine
Overview
Description
1-Benzhydryl-3-(4-fluorophenylthio)azetidine is a chemical compound with the molecular formula C22H20FNS and a molecular weight of 349.46 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a benzhydryl group and a fluorophenylthio substituent attached to an azetidine ring .
Chemical Reactions Analysis
1-Benzhydryl-3-(4-fluorophenylthio)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenylthio group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzhydryl-3-(4-fluorophenylthio)azetidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-fluorophenylthio)azetidine involves its interaction with specific molecular targets. The benzhydryl group and the fluorophenylthio substituent play crucial roles in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with protein-protein interactions .
Comparison with Similar Compounds
1-Benzhydryl-3-(4-fluorophenylthio)azetidine can be compared with other azetidine derivatives and halogenated benzenes. Similar compounds include:
- 1-Benzhydryl-3-(4-chlorophenylthio)azetidine
- 1-Benzhydryl-3-(4-bromophenylthio)azetidine
- 1-Benzhydryl-3-(4-iodophenylthio)azetidine
These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
1-benzhydryl-3-(4-fluorophenyl)sulfanylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXJQYRIVRSRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650170 | |
Record name | 1-(Diphenylmethyl)-3-[(4-fluorophenyl)sulfanyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-76-9 | |
Record name | 1-(Diphenylmethyl)-3-[(4-fluorophenyl)sulfanyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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